苄基青霉素酸

描述

Benzylpenillic acid is a natural secondary metabolite that many fungi produce as a response to stress. It has a molecular formula of C16H18N2O4S and an average mass of 334.390 Da .

Synthesis Analysis

Benzylpenillic acid, benzylpenilloic acid, and benzylpenicilloic acid were synthesized by standard methods . Their identities were confirmed using combinations of UV spectroscopy, IR spectroscopy, mass spectrometry, NMR spectroscopy, potentiometric titration, and elemental analysis .

Molecular Structure Analysis

The molecular structure of Benzylpenillic acid is complex, with one of the key features being the presence of 6 H-bond acceptors and 2 H-bond donors . The molecule also has 4 freely rotating bonds .

Chemical Reactions Analysis

The degradation of benzylpenicilloic acid at pH 2.5 was monitored by ion-pair reversed-phase high-pressure liquid chromatography and rapid formation of benzylpenillic acid was detected . This observation is inconsistent with the recently proposed degradation scheme, even though the scheme can be made to fit the n.m.r. kinetic data .

Physical And Chemical Properties Analysis

Benzylpenillic acid has a density of 1.5±0.1 g/cm3, a boiling point of 620.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It also has an enthalpy of vaporization of 96.7±3.0 kJ/mol and a flash point of 329.0±31.5 °C .

科学研究应用

Pharmaceutical Synthesis

Benzylpenillic acid is a derivative of penicillin and plays a role in the synthesis of various pharmaceutical compounds. It can be used to create semi-synthetic penicillins, which are crucial for developing antibiotics with a broader spectrum of activity and stability against penicillinase-producing bacteria .

Kinetic Studies of Penicillin Degradation

The degradation of penicillin in acidic media is an important area of study, particularly in understanding the stability of antibiotic formulations. Benzylpenillic acid is used as a marker in kinetic analyses to monitor the degradation pathways and rate constants of penicillin under different conditions .

Antibiotic Activity Spectrum Analysis

Benzylpenillic acid derivatives, such as benzylpenicilloic acid disodium salt, are studied for their antibiotic activity spectrum. This includes determining their effectiveness against various strains of Gram-negative and Gram-positive bacteria, which is vital for the development of new antibiotics .

Enzyme Inhibition Studies

In the field of biochemistry, benzylpenillic acid is utilized to investigate the inhibition mechanisms of certain enzymes. This research can lead to the development of enzyme inhibitors that can serve as therapeutic agents for various diseases .

Chemical Stability Assessment

The stability of benzylpenillic acid in different environments is a significant research topic. Studies focus on how factors like temperature, pH, and ionic strength affect its stability, which is essential for the proper storage and handling of penicillin-based drugs .

Catalysis Mechanism Exploration

Benzylpenillic acid is also involved in research exploring the mechanisms of homogeneous catalysis. Understanding how it interacts with protons and other molecules can provide insights into more efficient catalytic processes in chemical synthesis .

安全和危害

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPRNQOVLYLHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291510 | |

| Record name | Benzylpenillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylpenillic acid | |

CAS RN |

13093-87-3 | |

| Record name | Benzylpenillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylpenillic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpenillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

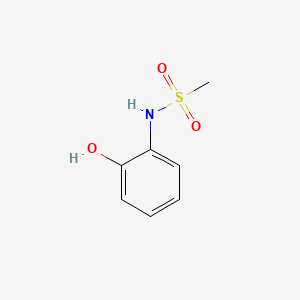

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

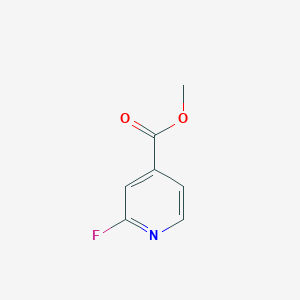

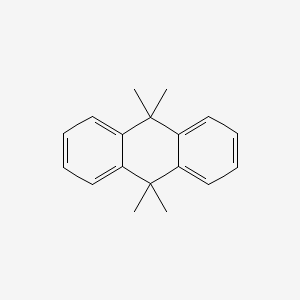

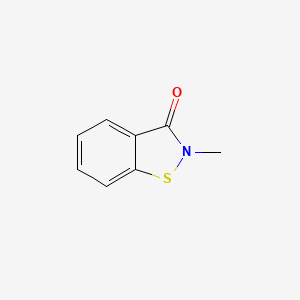

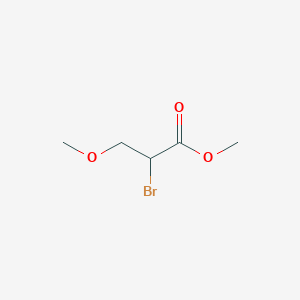

Feasible Synthetic Routes

Q & A

Q1: What are the primary degradation pathways of penicillin G that lead to the formation of benzylpenillic acid?

A: Research suggests that benzylpenillic acid isn't a direct product of penicillin G degradation. Instead, it forms through a series of reactions. [, , ] While initially believed to arise mainly from benzylpenicillenic acid, optimization studies indicate that benzylpenillic acid primarily forms from the degradation of benzylpenicilloic acid. [] This suggests a pathway where penicillin G degrades to benzylpenicilloic acid, which then converts to benzylpenillic acid. Gamma-irradiation of benzylpenicillin solutions also produces benzylpenillic acid, primarily through reactions initiated by hydrated electrons. []

Q2: Can chromatographic techniques be used to identify and quantify benzylpenillic acid in penicillin G samples?

A: Yes, various chromatographic methods have proven effective in analyzing benzylpenillic acid. Thin-layer chromatography (TLC) can separate and identify benzylpenillic acid in procaine penicillin G preparations, alongside other degradation products like benzylpenicilloic acid. [] High-pressure liquid chromatography (HPLC), particularly anion-exchange HPLC, offers a robust method for separating and quantifying benzylpenillic acid alongside penicillin G and other degradation products. [] These techniques provide valuable tools for monitoring the stability and degradation of penicillin G formulations.

Q3: Are there synthetic routes available for producing benzylpenillic acid?

A: While the provided research focuses on benzylpenillic acid as a degradation product, one paper mentions a synthetic route for its production. [] Unfortunately, the abstract lacks details about this synthesis. Further investigation into this specific publication is necessary for a comprehensive understanding of the synthetic methods involved.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)